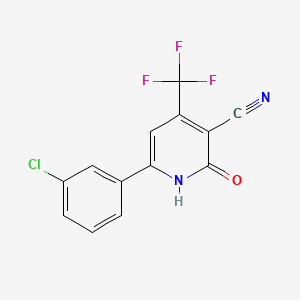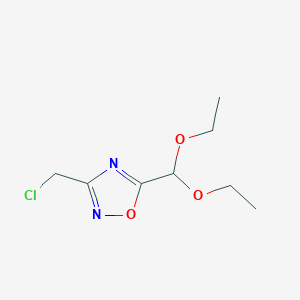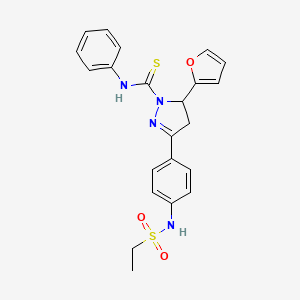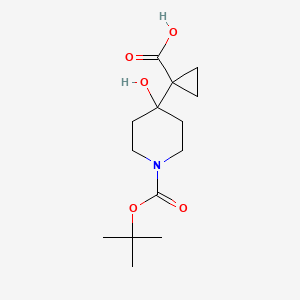![molecular formula C23H24ClN3O2 B2573014 N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941977-17-9](/img/structure/B2573014.png)
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted methylphenyl group, a dimethylamino group, and a naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chloro-methylphenyl intermediate: This step involves the chlorination of a methylphenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the dimethylamino group: This can be achieved through a nucleophilic substitution reaction using dimethylamine.
Coupling with the naphthyl group: This step may involve a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkylating agent.
Final amidation step: The final step involves the formation of the ethanediamide linkage through a condensation reaction with an appropriate amine and acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)ethyl]ethanediamide: Lacks the naphthyl group, which may affect its biological activity and chemical properties.
N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(phenyl)ethyl]ethanediamide: Contains a phenyl group instead of a naphthyl group, which could influence its reactivity and applications.
Uniqueness
N’-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is unique due to the presence of both a naphthyl group and a chloro-methylphenyl group. This combination of structural features may confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-15-19(24)12-7-13-20(15)26-23(29)22(28)25-14-21(27(2)3)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,21H,14H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZQBEJVNHCWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione](/img/structure/B2572935.png)
![4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2572937.png)


![(E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2572943.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572945.png)
![Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2572946.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2572947.png)
![N-(3-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572949.png)
![N-(3-methoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572951.png)
![(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2572953.png)

